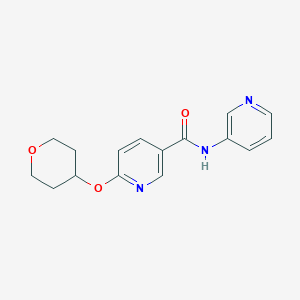

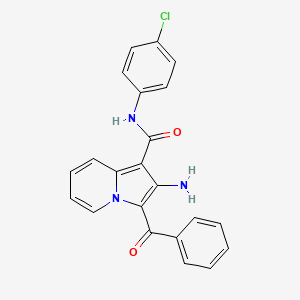

N-(pyridin-3-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of pyridine and tetrahydro-2H-pyran . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Tetrahydro-2H-pyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule . Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure . Some properties like melting point, boiling point, and density can be predicted based on the properties of similar compounds .Scientific Research Applications

Enzyme Inhibition and Therapeutic Applications

- Nicotinamide N-Methyltransferase (NNMT) Inhibition : NNMT plays a crucial role in physiology and pathophysiology by regulating levels of its substrates, cofactor, and products. Overexpression of NNMT has been linked to various diseases. A study discovered a bisubstrate NNMT inhibitor, demonstrating its potential in developing more potent and selective inhibitors for therapeutic applications (Babault et al., 2018).

Metabolic Pathways and Drug Metabolism

- Nicotinamidase Activity in Tuberculosis : Nicotinamidase (PncA) plays a significant role in the NAD+ salvage pathway and is involved in converting nicotinamide to nicotinic acid and the prodrug pyrazinamide into its active form, pyrazinoic acid. This process is critical for the multidrug treatment of tuberculosis (Seiner et al., 2010).

Biochemical Evaluation and Applications

- Synthesis and Biochemical Evaluation of Derivatives : Research on nicotinamide derivatives focuses on their roles as NADH analogue coenzymes in various biochemical processes. One study synthesized and evaluated three nicotinamide conjugates, with one mimicking the functions of natural NADH in enoate reductase, highlighting their potential in biocatalysis and redox chemistry (Falcone et al., 2019).

Chemical and Electrochemical Studies

- Electrochemical Behaviour : The electrochemical reduction of nicotinamide has been explored, revealing insights into its reduction mechanism and potential applications in understanding its biological roles and interactions (Berchmans & Vijayavalli, 1996).

Structural and Solvation Studies

- Solvation Dynamics : The solvation state of nicotinamide has been investigated, showing how its solvation changes with different solvent compositions, providing valuable information for understanding its interactions and stability in various environments (Aleksandriiskii et al., 2014).

properties

IUPAC Name |

6-(oxan-4-yloxy)-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(19-13-2-1-7-17-11-13)12-3-4-15(18-10-12)22-14-5-8-21-9-6-14/h1-4,7,10-11,14H,5-6,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXNAPVOJMBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2558191.png)

![3-butyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558193.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2558207.png)

![Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2558208.png)

![(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL](/img/structure/B2558211.png)

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2558214.png)